molecular formula C10H10ClNO2 B11889838 5-(Hydroxymethyl)quinolin-8-ol hydrochloride CAS No. 57434-90-9

5-(Hydroxymethyl)quinolin-8-ol hydrochloride

Cat. No.: B11889838
CAS No.: 57434-90-9
M. Wt: 211.64 g/mol
InChI Key: RIVQJPJRCBGZRZ-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)quinolin-8-ol hydrochloride is a chemical compound with the molecular formula C10H10ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of 5-(Hydroxymethyl)quinolin-8-ol hydrochloride typically involves the hydroxymethylation of quinolin-8-ol. One common method includes the reaction of quinolin-8-ol with formaldehyde in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(Hydroxymethyl)quinolin-8-ol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Hydroxymethyl)quinolin-8-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)quinolin-8-ol hydrochloride involves its interaction with various molecular targets. In biological systems, it can chelate metal ions, which may inhibit the activity of metalloenzymes. This chelation property is particularly useful in antimicrobial and anticancer research, as it can disrupt essential metal-dependent processes in pathogens and cancer cells .

Comparison with Similar Compounds

5-(Hydroxymethyl)quinolin-8-ol hydrochloride can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

57434-90-9

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

5-(hydroxymethyl)quinolin-8-ol;hydrochloride

InChI

InChI=1S/C10H9NO2.ClH/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10;/h1-5,12-13H,6H2;1H

InChI Key

RIVQJPJRCBGZRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CO.Cl

Origin of Product

United States

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